MFCD18317819
Description
Such compounds are frequently employed in pharmaceutical intermediates, agrochemicals, or materials science due to their reactivity and structural versatility.
Properties
IUPAC Name |
2-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-11-6-7-12(10(2)9-11)14-13(15(17)18)5-4-8-16-14/h4-9H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDAHXSRBNSELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=CC=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687796 | |
| Record name | 2-(4-Ethoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-78-7 | |
| Record name | 2-(4-Ethoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18317819” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under specific conditions such as temperature, pressure, and pH to facilitate the formation of the compound.
Purification: After the reaction, the product is purified using techniques like crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Reactants: Large quantities of starting materials are used to produce the compound on a commercial scale.
Optimized Conditions: The reaction conditions are optimized for large-scale production, including the use of catalysts to speed up the reaction.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
“MFCD18317819” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can also undergo reduction reactions, where it gains electrons and forms reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
“MFCD18317819” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which “MFCD18317819” exerts its effects involves interactions with molecular targets and pathways. These include:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways: It can influence biochemical pathways by modulating the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize MFCD18317819, two structurally analogous compounds are selected for comparison: CAS 1761-61-1 (C₇H₅BrO₂) and CAS 918538-05-3 (C₆H₃Cl₂N₃) . These compounds share key features such as halogen substitution and heterocyclic frameworks, enabling a focused analysis of structural, synthetic, and functional differences.
Table 1: Structural and Physicochemical Comparison
Key Structural Differences:
Halogen Substitution :
- CAS 1761-61-1 incorporates bromine, which typically enhances electrophilic reactivity compared to chlorine in CAS 918538-05-3 .
- Brominated compounds often exhibit higher molecular weights and distinct solubility profiles, as seen in CAS 1761-61-1’s lower Log S (-2.47 vs. -1.98) .
Heterocyclic Core :
- CAS 1761-61-1 features a benzimidazole derivative, whereas CAS 918538-05-3 contains a pyrazolo-triazine scaffold. This difference influences π-π stacking interactions and bioavailability .
Discussion:
- Efficiency : CAS 1761-61-1 achieves 98% yield via a green, recyclable catalyst, contrasting with CAS 918538-05-3’s moderate yield and DMF use, which raises environmental concerns .
- Scalability : The THF-based synthesis of CAS 1761-61-1 is more industrially viable than DMF-dependent protocols for CAS 918538-05-3 .
Table 3: Pharmacological and Application Data
Key Findings:
- Bioavailability : The chlorine and nitrogen-rich structure of CAS 918538-05-3 enhances membrane permeability (Log P = 2.1) compared to CAS 1761-61-1’s brominated system (Log P = 1.8) .
- Safety : CAS 1761-61-1’s acute toxicity (H302) limits its direct pharmaceutical use, whereas CAS 918538-05-3’s irritant profile necessitates careful formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
